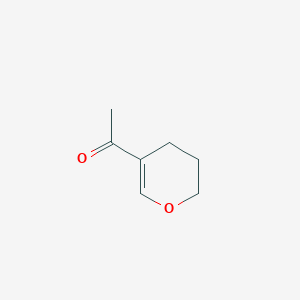

![molecular formula C10H14N6 B1382100 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine CAS No. 1697650-55-7](/img/structure/B1382100.png)

1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine

Descripción general

Descripción

The compound “1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of sitagliptin, a drug used for the treatment of diabetes, involves the use of a triazolopiperazine moiety . The final product was obtained with a 52% yield over eight consecutive synthesis steps .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the ring. For example, docking analysis of similar compounds indicated that besides the typical interactions of most selective c-Met inhibitors, the intramolecular halogen bond and additional hydrogen bond interactions with kinase are beneficial to the binding .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on the specific substituents present on the ring. For example, a similar compound was reported as a white powdery solid with a melting point of 151–152 °C .Aplicaciones Científicas De Investigación

Anticancer Applications

Triazoloquinazoline derivatives, which are structurally related to 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine, have shown potential in anticancer treatments due to their ability to inhibit various cancer cell lines. The specific compound may be researched for its efficacy against certain types of cancer cells and its mechanism of action in disrupting cancer cell proliferation .

Anti-inflammatory and Antimicrobial Activities

Compounds within the triazolopyrazine class have demonstrated anti-inflammatory and antimicrobial properties. This suggests that 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine could be explored for its potential use in treating inflammatory conditions and infections caused by bacteria or viruses .

Antiviral Properties

The structural features of triazolopyrazines have been associated with antiviral activities. Research into 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine could uncover its possible applications in combating viral infections and its role as an inhibitor of viral replication .

Cardiovascular Therapeutics

Given that certain triazolopyrazine derivatives have shown antihypertensive effects, there is a possibility that 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine could be investigated for its cardiovascular benefits, particularly in managing high blood pressure and related heart diseases .

Neurological Disorders Treatment

The compound’s potential as an anticonvulsant could be explored due to the known effects of similar triazolopyrazine derivatives in treating neurological disorders such as epilepsy. Its impact on neurotransmitter regulation and neuronal excitability would be key areas of study .

Metabolic Disease Management

Research into fatty acid-binding proteins (FABPs) has highlighted the therapeutic targets for metabolic disorders like dyslipidemia and diabetes. As such, 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine may be studied for its role in modulating lipid metabolism and glucose homeostasis .

Adenosine Receptor Antagonism

Adenosine receptors are involved in a wide range of physiological processes. Compounds from the triazolopyrazine family have been noted for their adenosine receptor antagonist activity, which could make 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine a candidate for research in conditions like insomnia or cardiac arrhythmias where adenosine plays a role .

Synthetic Methodology Development

The eco-friendly synthesis of triazolopyrazines under microwave conditions points to potential applications in green chemistry. The compound could be used as a model for developing new synthetic routes or catalyst-free reactions that are more environmentally sustainable .

Mecanismo De Acción

Target of Action

The primary target of 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine interacts with its target, NAMPT, to enhance its activity . This interaction results in an increase in the production of NAD+, a crucial coenzyme in various biological processes .

Biochemical Pathways

The compound primarily affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, which plays a key role in various biological processes including metabolism and aging .

Pharmacokinetics

It’s known that the compound’s lipophilicity was modulated to resolve the issue of cyp direct inhibition (di), which resulted in potent nampt activity accompanied with attenuated cyp di towards multiple cyp isoforms .

Result of Action

The activation of NAMPT by 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine leads to an increase in the production of NAD+. This can have various molecular and cellular effects, depending on the specific biological processes that are influenced by NAD+ .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines depend on the specific compound and its biological activity. For example, while some compounds in this class have been proposed for the treatment of diseases such as cancer , others have been associated with challenges that limit their utilization .

Direcciones Futuras

The future directions for the development of 1,2,4-triazolo[1,5-a]pyrimidines are promising. These compounds have found numerous applications in medicinal chemistry . Their versatility and the possibility of structural modifications suggest that they could be further optimized for improved potency, selectivity, and pharmacokinetic properties .

Propiedades

IUPAC Name |

2-methyl-5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-8-13-9-6-12-7-10(16(9)14-8)15-4-2-11-3-5-15/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGBGYJFYPWJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CN=CC2=N1)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)